6-Hydroxy-9-(4-aminobenzyl)purine

Purine nucleoside phosphorylase Enzyme kinetics Immunodeficiency research

6-Hydroxy-9-(4-aminobenzyl)purine (HABP) is a synthetic 9-substituted hypoxanthine analogue first introduced as a non-metabolizable, competitive inhibitor of purine nucleoside phosphorylase (PNP; EC 2.4.2.1). Its Ki for human PNP is reported between 200–250 µM, placing it in the same affinity range as the natural substrate inosine.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 75207-04-4
Cat. No. B11868359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-9-(4-aminobenzyl)purine
CAS75207-04-4
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)N
InChIInChI=1S/C12H11N5O/c13-9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)18/h1-4,6-7H,5,13H2,(H,14,15,18)
InChIKeyCDUYPHFBSOIXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-9-(4-aminobenzyl)purine (CAS 75207-04-4): Key Biochemical Tool and Procurable PNP Inhibitor


6-Hydroxy-9-(4-aminobenzyl)purine (HABP) is a synthetic 9-substituted hypoxanthine analogue first introduced as a non-metabolizable, competitive inhibitor of purine nucleoside phosphorylase (PNP; EC 2.4.2.1) [1]. Its Ki for human PNP is reported between 200–250 µM, placing it in the same affinity range as the natural substrate inosine [1][2]. The compound features a 4-aminobenzyl substituent at the N9 position, which provides a reactive primary amine for covalent immobilisation, enabling its dual-use as both a PNP inhibitor and an affinity chromatography ligand [1].

Why 6-Hydroxy-9-(4-aminobenzyl)purine Cannot Be Replaced by Generic Hypoxanthine or 6-Mercaptopurine Analogs


Substituting HABP with a generic hypoxanthine derivative or a common thiopurine such as 6-mercaptopurine will fail to replicate its specific experimental utility for two key reasons. First, both inosine (the natural ribosyl donor) and 6-mercaptopurine are substrates for PNP that undergo phosphorolytic cleavage, leading to inhibitor depletion during kinetic or cell-based assays [1][2]. HABP, which lacks a ribosyl moiety, is not metabolised by PNP, thereby providing sustained inhibition [1]. Second, the 4-aminobenzyl group on HABP is chemically essential for creating biospecific affinity resins; analogues such as 9-benzylhypoxanthine lack this reactive amine and cannot be directly immobilised to Sepharose matrices [2]. Furthermore, regioisomers such as 1-(4-aminobenzyl)hypoxanthine target hypoxanthine-guanine phosphoribosyltransferase (HGPRT) rather than PNP, fundamentally altering the pharmacological target [3].

Quantitative Head-to-Head Evidence for 6-Hydroxy-9-(4-aminobenzyl)purine (CAS 75207-04-4) vs. Its Closest Comparators


PNP Inhibition Constant (Ki) of HABP vs. Natural Substrate Inosine and Formycin B

Against human PNP, HABP demonstrates a Ki of 203 µM, which is 22% lower (tighter binding) than the natural substrate inosine (Ki 260 µM) and 27% lower than the C-nucleoside inhibitor formycin B (Ki 279 µM) [1]. While not as potent as 6-mercaptopurine (Ki range 0.3–25 µM depending on conditions [2]), HABP's edge lies in its non-metabolizable character (see next item).

Purine nucleoside phosphorylase Enzyme kinetics Immunodeficiency research

Non-Metabolizable Inhibitor Profile of HABP vs. Cleavable Substrate Inosine and 6-Mercaptopurine

HABP is designed as a non-cleavable analogue of inosine; it lacks the ribosyl group required for phosphorolitic cleavage by PNP [1]. In direct functional contrast, inosine is fully converted to hypoxanthine and ribose-1-phosphate, and 6-mercaptopurine serves as an alternative substrate for the enzyme [2]. This substrate activity leads to time-dependent loss of inhibitor concentration in closed assay systems.

Inhibitor stability Phosphorolysis Sustained inhibition

Affinity Chromatography Utilisation: HABP vs. 9-Benzylhypoxanthine as an Immobilised Ligand

Through its 4-aminobenzyl substituent, HABP can be covalently coupled to trichloro-s-triazine-activated Sepharose to generate a reusable PNP-affinity resin [1]. This resin purified human erythrocyte PNP with 85% yield and a specific activity of 95 µmol/min/mg [1]. The unsubstituted analogue 9-benzylhypoxanthine lacks the requisite primary amine for this direct immobilisation chemistry.

Biospecific affinity chromatography PNP purification Trichloro-s-triazine coupling

Functional Effect on Human Lymphocyte DNA Synthesis: HABP vs. Inosine and Guanosine

In phytohemagglutinin-stimulated human lymphocytes, 250 µM HABP reduced 3H-thymidine incorporation to 30% of control, directly mimicking the T-cell defect seen in congenital PNP deficiency [1]. Importantly, the natural substrate inosine at 4 mM (16-fold higher concentration) produced no inhibition of DNA synthesis, while guanosine at 2 mM reduced incorporation to 4% of control [1].

T-cell immunodeficiency Lymphocyte transformation Thymidine incorporation

Verified Application Scenarios for 6-Hydroxy-9-(4-aminobenzyl)purine (CAS 75207-04-4) Based on Quantitative Evidence


Sustained-Exposure PNP Inhibition Assays in Enzyme Kinetics

Laboratories performing steady-state kinetic analysis of human PNP, where inhibitor depletion via phosphorolysis would distort Kcat and Ki determinations, should procure HABP. Its non-metabolizable character ensures constant inhibitor concentration throughout the assay window, a critical advantage over the natural substrate inosine or the alternative substrate 6-mercaptopurine, both of which are consumed by the enzyme [1].

One-Step Biospecific Affinity Purification of Mammalian Purine Nucleoside Phosphorylase

For structural biology or enzymology groups requiring high-purity PNP, HABP can be immobilised onto a Sepharose matrix via its 4-aminobenzyl group to create a custom affinity resin. The published protocol achieves 85% yield with 95 µmol/min/mg specific activity from human erythrocyte lysate [2]. This dual-use capability eliminates the need to source separate inhibitor and affinity ligand compounds.

In Vitro Modelling of T-Cell Immunodeficiency Linked to PNP Dysfunction

Immunology researchers can use HABP in human lymphocyte cultures to reproducibly phenocopy the selective T-cell defect associated with congenital PNP deficiency. At 250 µM, HABP reduces mitogen-stimulated DNA synthesis to 30% of control without the non-specific metabolic effects seen with high-dose inosine or guanosine [3]. This provides a clean pharmacological model for studying the downstream biochemical consequences of PNP blockade.

Regioisomer-Controlled Chemical Biology Studies of Purine Salvage Pathways

When designing experiments to dissect the purine salvage network, researchers must distinguish between PNP and HGPRT contributions. HABP, as an N9-substituted hypoxanthine, selectively targets PNP, whereas N1-substituted analogues (e.g., 1-(4-aminobenzyl)hypoxanthine) are directed toward HGPRT [4]. Procuring the correct N9 regioisomer is essential for target-specific pathway interrogation.

Quote Request

Request a Quote for 6-Hydroxy-9-(4-aminobenzyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.